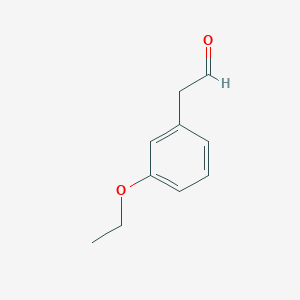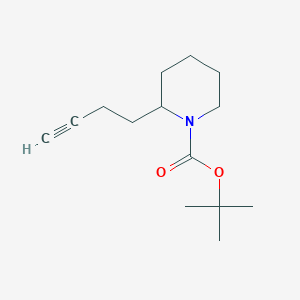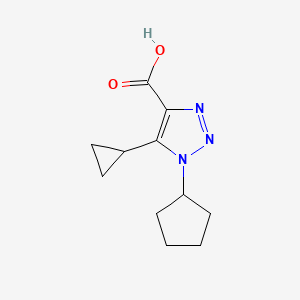
2-(3-Ethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to an ethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Ethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(3-ethoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In an industrial setting, the compound can be produced via the catalytic hydrogenation of 2-(3-ethoxyphenyl)acetonitrile, followed by hydrolysis. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Condensation: Base catalysts like NaOH or acid catalysts like HCl
Major Products Formed:
Oxidation: 2-(3-Ethoxyphenyl)acetic acid
Reduction: 2-(3-Ethoxyphenyl)ethanol
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
2-(3-Ethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with amines, leading to the formation of imines. This interaction can modulate enzyme activity and affect cellular processes. Additionally, its aldehyde group can undergo nucleophilic addition reactions, influencing its reactivity and biological effects .
Comparison with Similar Compounds
- 2-(3-Methoxyphenyl)acetaldehyde
- 2-(4-Ethoxyphenyl)acetaldehyde
- 2-(3-Ethoxyphenyl)ethanol
Comparison: 2-(3-Ethoxyphenyl)acetaldehyde is unique due to the presence of the ethoxy group at the meta position, which influences its reactivity and physical properties. Compared to 2-(3-Methoxyphenyl)acetaldehyde, the ethoxy group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
QMGCOTKAIWBNSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)

![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)

![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)


